6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
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Overview
Description
6,8-Dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is a chemical compound that belongs to the benzoxazinone family This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions, a 4-methylphenyl group at the 2nd position, and a benzoxazinone core structure
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Biochemical Analysis
Biochemical Properties
6,8-Dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with cyclooxygenase enzymes, which are key players in the inflammatory response, highlights its potential as an anti-inflammatory agent . Additionally, this compound has shown interactions with bacterial proteins, suggesting its antimicrobial potential .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been found to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . Furthermore, it affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting cell death in cancerous cells . The compound also impacts cellular metabolism by inhibiting metabolic enzymes, leading to reduced energy production in targeted cells .
Molecular Mechanism
The molecular mechanism of this compound involves several intricate processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes, inhibiting their activity and thus disrupting biochemical pathways . For instance, its binding to cyclooxygenase enzymes prevents the synthesis of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to altered expression of genes involved in inflammation and cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and anticancer effects, although the extent of these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anticancer activities without notable adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways influence the compound’s bioavailability and overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes and distributed to various tissues, where it accumulates and exerts its effects . Its localization within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of 6,8-dichloro-2-aminobenzoic acid with 4-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorine atoms at the 6th and 8th positions can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In the context of anti-inflammatory and anticancer activities, the compound may interfere with signaling pathways and inhibit the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dichloro-2-phenyl-4H-chromen-4-one
- 6,8-Dibromo-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
- 6,8-Dichloro-2-(trifluoromethyl)-4-quinolinol
Uniqueness
6,8-Dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern and the presence of a 4-methylphenyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the 4-methylphenyl group enhances its lipophilicity, which can influence its interaction with biological membranes and molecular targets.
Properties
IUPAC Name |
6,8-dichloro-2-(4-methylphenyl)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c1-8-2-4-9(5-3-8)14-18-13-11(15(19)20-14)6-10(16)7-12(13)17/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUYFFBUYJYVJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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